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Compound of Interest

Compound Name: (5-Amino-2-nitrophenyl)methanol

Cat. No.: B032707 Get Quote

(5-Amino-2-nitrophenyl)methanol, with CAS Number 77376-03-5, is a substituted

nitrophenylmethanol that represents a critical class of chemical intermediates.[1] Its structure is

deceptively simple, yet the strategic placement of an amino, a nitro, and a hydroxymethyl group

on a benzene ring creates a molecule of significant synthetic versatility. These functional

groups provide a powerful scaffold for constructing more complex molecules, making it a

valuable building block in fields ranging from medicinal chemistry to materials science.[2]

The unique electronic and steric arrangement of its functional groups dictates its reactivity and

utility. The electron-withdrawing nature of the nitro group, positioned ortho to the hydroxymethyl

group, and the electron-donating amino group, positioned meta to it, create a nuanced

reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthetic

routes, reactivity, and applications, offering field-proven insights for researchers, scientists, and

drug development professionals.

Physicochemical and Spectroscopic Properties
The foundational properties of a chemical intermediate are critical for its effective use in

synthesis and process development. (5-Amino-2-nitrophenyl)methanol is typically a dark

yellow solid, and its key properties are summarized below.[3][4]

Table 1: Core Physicochemical Properties of (5-Amino-2-nitrophenyl)methanol
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Property Value Source

CAS Number 77376-03-5 [1]

Molecular Formula C₇H₈N₂O₃ [1]

Molecular Weight 168.15 g/mol [1][4]

Physical Form Solid [1][3]

Color Dark Yellow [3][4]

Purity Typically ≥97% [1]

Density 1.432 g/cm³ [4]

Boiling Point 417.6 °C at 760 mmHg [4]

Flash Point 206.4 °C [4]

Topological Polar Surface Area 92.1 Å² [4]

XLogP3 0.2 [4]

Solubility

Soluble in Dimethylformamide

(DMF), Dimethyl Sulfoxide

(DMSO), Tetrahydrofuran

(THF)

[3]

Storage Conditions
4°C, protect from light, inert

atmosphere
[1][3]

Spectroscopic Profile (Predicted)
While specific spectral data requires experimental acquisition, the expected spectroscopic

characteristics can be inferred from the molecule's structure:

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic

region (approx. 6.5-8.0 ppm). The benzylic protons of the CH₂OH group would likely appear

as a singlet or doublet around 4.5-5.0 ppm, while the alcohol proton would be a broad

singlet. The amine (NH₂) protons would also present as a broad singlet.
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¹³C NMR: Aromatic carbons would resonate between 110-150 ppm. The carbon bearing the

nitro group would be significantly downfield. The benzylic carbon (CH₂OH) would be

expected around 60-65 ppm.

IR Spectroscopy: Key stretches would include O-H (broad, ~3300-3400 cm⁻¹), N-H from the

amine (two bands, ~3350-3450 cm⁻¹), C-H aromatic (~3000-3100 cm⁻¹), and strong

asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340

cm⁻¹, respectively.

Synthesis and Handling
The synthesis of (5-Amino-2-nitrophenyl)methanol is not commonly detailed in standard

literature, but a robust and generalizable workflow can be designed based on established

organic chemistry principles. A common approach involves the selective reduction of the

carboxylic acid or ester functionality of a suitable precursor, such as 5-amino-2-nitrobenzoic

acid.

Generalized Synthetic Workflow
The following diagram illustrates a logical pathway for the synthesis of this class of compounds.
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Synthesis of (5-Amino-2-nitrophenyl)methanol

Precursor: 5-Amino-2-nitrobenzoic Acid

Esterification (e.g., SOCl₂/Methanol)
Protects carboxylic acid, improves solubility.

 Acid Catalyst 

Selective Reduction (e.g., NaBH₄, LiAlH₄)
Reduces ester to primary alcohol.

 Reducing Agent in THF 

Aqueous Workup & Extraction
Quenches reagent, isolates product.

 Acid/Base Quench 

Purification (Column Chromatography)
Separates product from impurities.

 Crude Product 

Final Product: (5-Amino-2-nitrophenyl)methanol

 Purified Solid 

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (5-Amino-2-nitrophenyl)methanol.
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Experimental Protocol: Selective Reduction of Methyl 5-
amino-2-nitrobenzoate
This protocol is a representative, self-validating system. The causality for each step is

explained to ensure reproducibility and understanding.

Reagent Preparation & Inert Atmosphere:

Action: Dissolve Methyl 5-amino-2-nitrobenzoate (1.0 eq) in anhydrous Tetrahydrofuran

(THF) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet.

Causality: Anhydrous conditions are critical as the reducing agent, Lithium aluminum

hydride (LiAlH₄), reacts violently with water. An inert nitrogen atmosphere prevents

quenching of the reagent by atmospheric moisture and oxygen.

Reduction:

Action: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (1.5 eq)

in anhydrous THF via the dropping funnel over 30-45 minutes. After addition, remove the

ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

Causality: The initial cooling mitigates the highly exothermic reaction between the hydride

and the ester. Using a slight excess of LiAlH₄ ensures complete conversion. TLC

monitoring is a self-validating step to confirm the disappearance of the starting material.

Reaction Quenching:

Action: Cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed

by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of

LiAlH₄ used in grams. Stir vigorously for 30 minutes.

Causality: This specific sequence (Fieser workup) is a standard, safe, and effective

method for quenching excess LiAlH₄. It results in the formation of granular inorganic salts

(lithium and aluminum hydroxides) that are easily filtered, simplifying the workup process

significantly compared to an acid quench.
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Isolation and Purification:

Action: Filter the resulting slurry through a pad of Celite®, washing the filter cake

thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the

solvent under reduced pressure to yield the crude product.

Causality: Celite is a filter aid that prevents the fine inorganic salts from clogging the filter

paper. Evaporation yields the crude product, which typically requires further purification.

Final Purification:

Action: Purify the crude solid by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent.

Causality: Chromatography separates the desired polar alcohol product from nonpolar

impurities and any unreacted starting material, yielding the final product with high purity.

Reactivity and Mechanistic Insights
The synthetic utility of (5-Amino-2-nitrophenyl)methanol stems from the distinct reactivity of

its three functional groups. This allows for selective chemical transformations, making it a

versatile intermediate.

Amino Group (-NH₂) Nitro Group (-NO₂) Hydroxymethyl Group (-CH₂OH)

(5-Amino-2-nitrophenyl)methanol

N-Acylation / N-Alkylation

 Electrophiles 

Diazotization (Sandmeyer Rxn)

 NaNO₂/HCl 

Amide Bond Formation

 Acyl Halides 

Reduction to Amine
(e.g., H₂/Pd, SnCl₂)

 Reducing Agents 

Nucleophilic Aromatic Substitution
(activated by -NO₂)

 Nucleophiles 

O-Alkylation / O-Acylation

 Alkyl/Acyl Halides 

Oxidation to Aldehyde/Acid
(e.g., PCC, PDC)

 Oxidizing Agents 

Conversion to Halide (e.g., SOCl₂)

 Halogenating Agents 

Click to download full resolution via product page

Caption: Reactivity profile of (5-Amino-2-nitrophenyl)methanol.
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The Amino Group (-NH₂): As a nucleophile and a directing group, it readily undergoes

acylation, alkylation, and diazotization, enabling the introduction of a wide array of

functionalities or its conversion into other groups via Sandmeyer-type reactions.

The Nitro Group (-NO₂): This powerful electron-withdrawing group can be selectively

reduced to an amine, yielding a diamino-substituted benzyl alcohol. This transformation is

fundamental in many synthetic pathways, particularly in the formation of heterocyclic rings.

The nitro group also activates the aromatic ring for nucleophilic aromatic substitution.

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the

corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide) for

subsequent substitution reactions, or undergo ether/ester formation.

Applications in Research and Development
The trifunctional nature of this compound makes it a valuable starting material in several areas.

Intermediate in Medicinal Chemistry
Substituted nitrophenyl compounds are crucial building blocks for therapeutic agents.[2] (5-
Amino-2-nitrophenyl)methanol serves as a scaffold for synthesizing complex heterocyclic

systems. For example, it is a reactant used in the preparation of antimicrobial biscationic 2-

(phenoxyphenyl)indoles and 1-benzofurans.[3][4] The ability to sequentially modify the three

functional groups allows for the systematic construction of molecular libraries for structure-

activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[5]

Synthesis of Dyes and Pigments
The presence of an amino group on the aromatic ring makes this compound a suitable

precursor for azo dyes.[6] Through diazotization of the amino group followed by coupling with

an electron-rich aromatic compound (like a phenol or another aniline), vibrant and structurally

diverse azo dyes can be synthesized.[6]

Photolabile Protecting Groups (Caged Compounds)
The 2-nitrobenzyl moiety is a classic photolabile protecting group.[7] Upon irradiation with UV

light, the group undergoes an intramolecular redox reaction that results in its cleavage,

releasing a protected molecule. While this specific isomer (5-amino) is less common for this
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purpose, the underlying 2-nitrobenzyl framework is foundational to this technology, which is

used to control the release of biologically active molecules like ATP in cellular studies.[7]

Safety and Handling
As a laboratory chemical, (5-Amino-2-nitrophenyl)methanol must be handled with

appropriate care.

GHS Hazard Statements: The compound is classified under GHS07 and is associated with

the hazard statement H302: Harmful if swallowed.[1]

Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn.[8] Handling should occur in

a well-ventilated area or a chemical fume hood.[9] Avoid creating dust. Wash hands

thoroughly after handling.[8]

Exposure Routes: Primary exposure routes are ingestion, inhalation, and skin contact.[8][9]

May cause skin and eye irritation.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[8]

Conclusion
(5-Amino-2-nitrophenyl)methanol is more than a simple chemical; it is a versatile and

powerful tool for chemical synthesis. Its value lies in the orthogonal reactivity of its amino, nitro,

and hydroxymethyl groups, which allows for controlled, stepwise elaboration into high-value,

complex molecules. For researchers in drug discovery, materials science, and fine chemical

synthesis, a thorough understanding of this intermediate's properties, reactivity, and handling is

essential for leveraging its full synthetic potential. Its role as a precursor to antimicrobials and

dyes underscores its continued relevance in both academic and industrial research.[3][4][6]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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